molecular formula C13H16N4O2 B2867932 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448063-45-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Numéro de catalogue: B2867932
Numéro CAS: 1448063-45-3
Poids moléculaire: 260.297
Clé InChI: RBFPRJSFXDGONM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a methyl-linked isoxazole carboxamide moiety. The cyclopropyl group confers steric and electronic uniqueness compared to aryl or halogenated substituents in related compounds.

Propriétés

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-11(7-15-19-8)13(18)14-6-10-5-12(9-3-4-9)17(2)16-10/h5,7,9H,3-4,6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFPRJSFXDGONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor modulation, and interference with signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The compound is compared to structurally related pyrazole-isoxazole derivatives, focusing on substituent effects and functional groups:

Compound Name Pyrazole Substituents Isoxazole Substituents Key Linker/Group Reference
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide 5-cyclopropyl, 1-methyl 5-methyl Methyl linker N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-cyano, 1-phenyl 5-chloro, 3-methyl Direct carboxamide
3-(2-Chlorophenyl)-N-(4-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (6j) 4-hydrazinecarbonyl, 1-methyl 3-(2-chlorophenyl), 5-methyl Hydrazone linker
N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide None (attached to isoxazole) 3-(2-chlorophenyl), 5-methyl Direct carboxamide (tert-butyl)

Key Observations :

  • Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound introduces ring strain and reduced π-conjugation compared to phenyl or chlorophenyl substituents in analogs like 3a or 6j. This may enhance metabolic stability or alter binding interactions in biological systems.
  • Linker Diversity : The methyl linker in the target compound contrasts with hydrazone or direct carboxamide linkers in analogs (e.g., 6j), which may influence solubility and hydrogen-bonding capacity .

Physicochemical Properties

Physical data for the target compound are unavailable, but comparisons with analogs highlight trends:

Compound Name Melting Point (°C) Yield (%) Solubility (DMF/EtOH) Reference
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide N/A N/A Likely moderate N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 High in DMF
3-(2,6-Dichlorophenyl)-N-(4-(2-(4-chlorobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (6o) 168–170 91.3 Moderate in DMSO
N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide N/A N/A Low in aqueous media

Key Observations :

  • Melting Points : Aryl-substituted analogs (e.g., 3a, 6o) exhibit higher melting points (133–170°C) due to crystalline packing enhanced by planar aromatic groups. The cyclopropyl group in the target compound may reduce melting points due to steric hindrance.
  • Yields : Coupling reactions for pyrazole-isoxazole hybrids typically yield 60–90%, influenced by substituent steric effects .

Key Observations :

  • Hydrazone Linkers : Compounds like 6j are hypothesized to exhibit antimicrobial activity due to the hydrazone moiety, a feature absent in the target compound .

Key Observations :

  • Coupling Reagents: EDCI/HOBt (used in analogs like 3a) is preferred for carboxamide bond formation, while thionyl chloride (for leflunomide) offers an alternative for acid activation .
  • Purification: Chromatography (e.g., silica gel) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Méthodes De Préparation

Cyclopropanation of Pyrazole Precursors

The cyclopropyl group is introduced early in the synthesis. A common approach involves reacting 3-acetylpyrazole with cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃ in THF), yielding 5-cyclopropyl-1H-pyrazole-3-carboxylate . Subsequent methylation at the pyrazole nitrogen is achieved using dimethyl sulfate (DMS) in toluene, producing 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (Yield: 65–78%).

Reduction to Primary Amine

The ester intermediate is reduced to the corresponding alcohol using LiAlH₄ in anhydrous ether, followed by bromination with PBr₃ to form 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-pyrazole . Subsequent nucleophilic substitution with aqueous ammonia yields the primary amine (Yield: 50–62%).

Synthesis of 5-Methylisoxazole-4-Carboxylic Acid

Isoxazole Ring Formation

The isoxazole core is constructed via the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, generating 5-methylisoxazole-3-ol . Oxidation with KMnO₄ in aqueous H₂SO₄ converts the hydroxyl group to a carboxylic acid, yielding 5-methylisoxazole-4-carboxylic acid (Yield: 70–85%).

Amide Bond Formation

Activation of Carboxylic Acid

The carboxylic acid is activated by refluxing in thionyl chloride (SOCl₂) to form 5-methylisoxazole-4-carboxylic acid chloride (Yield: >90%).

Coupling Reaction

The acid chloride is reacted with 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl amine in anhydrous tetrahydrofuran (THF) with K₂CO₃ as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature (Yield: 40–80%).

Reaction Conditions Table

Parameter Specification
Solvent Anhydrous THF
Temperature 0–5°C (initial), RT (completion)
Base K₂CO₃ (1.2 equiv)
Reaction Time 4–6 hours
Workup Filtration, solvent removal, recrystallization

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 6.78 (s, 1H, isoxazole-H), 4.45 (d, 2H, -CH₂-NH-), 3.85 (s, 3H, N-CH₃), 2.45 (s, 3H, isoxazole-CH₃), and 1.20–1.40 (m, 4H, cyclopropane-H).
  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide N-H bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms purity >98%.

Optimization Strategies and Challenges

Yield Improvement

  • Solvent Selection : Replacing THF with dichloromethane (DCM) reduces reaction time but lowers yield due to increased side reactions.
  • Catalytic Additives : Using 4-dimethylaminopyridine (DMAP) as a catalyst improves coupling efficiency by 15–20%.

Byproduct Mitigation

  • Temperature Control : Maintaining sub-10°C temperatures during amine addition minimizes imine formation.
  • Purification Techniques : Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates the target compound from unreacted starting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.